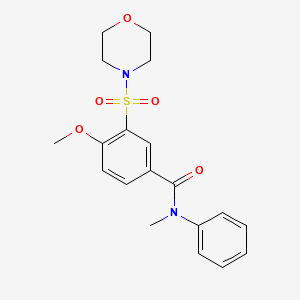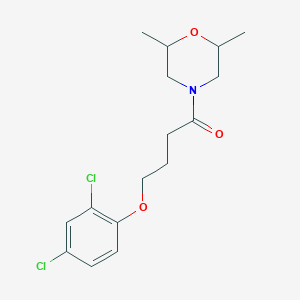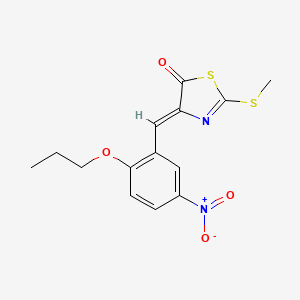
4-methoxy-N-methyl-3-morpholin-4-ylsulfonyl-N-phenylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-methoxy-N-methyl-3-morpholin-4-ylsulfonyl-N-phenylbenzamide is a complex organic compound that features a morpholine ring, a sulfonyl group, and a benzamide structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-methyl-3-morpholin-4-ylsulfonyl-N-phenylbenzamide typically involves multiple steps. One common approach starts with the preparation of the morpholine ring, which can be synthesized from 1,2-amino alcohols through a sequence of coupling, cyclization, and reduction reactions . The sulfonyl group is then introduced via sulfonation reactions, often using sulfonyl chlorides as reagents. The final step involves the formation of the benzamide structure through an amide coupling reaction, typically using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for efficient heat and mass transfer, as well as the employment of automated systems for precise control of reaction conditions.
化学反应分析
Types of Reactions
4-methoxy-N-methyl-3-morpholin-4-ylsulfonyl-N-phenylbenzamide can undergo various chemical reactions, including:
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
4-methoxy-N-methyl-3-morpholin-4-ylsulfonyl-N-phenylbenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
作用机制
The mechanism of action of 4-methoxy-N-methyl-3-morpholin-4-ylsulfonyl-N-phenylbenzamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The morpholine ring may interact with various receptors or enzymes, modulating their activity. These interactions can lead to downstream effects on cellular pathways, contributing to the compound’s biological activity .
相似化合物的比较
Similar Compounds
3-Methoxy-4-(morpholin-4-yl)aniline: Shares the morpholine and methoxy groups but lacks the sulfonyl and benzamide structures.
N-Methylmorpholine: Contains the morpholine ring but lacks the methoxy, sulfonyl, and benzamide groups.
Uniqueness
4-methoxy-N-methyl-3-morpholin-4-ylsulfonyl-N-phenylbenzamide is unique due to its combination of functional groups, which confer specific reactivity and potential biological activity. The presence of the sulfonyl group, in particular, distinguishes it from other similar compounds, providing unique interactions with biological targets and enhancing its stability and reactivity in various chemical reactions.
属性
IUPAC Name |
4-methoxy-N-methyl-3-morpholin-4-ylsulfonyl-N-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O5S/c1-20(16-6-4-3-5-7-16)19(22)15-8-9-17(25-2)18(14-15)27(23,24)21-10-12-26-13-11-21/h3-9,14H,10-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MULJJMZLFWLTOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)C2=CC(=C(C=C2)OC)S(=O)(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-({3-[(3,4-difluorophenyl)amino]-1-piperidinyl}carbonyl)-6-isopropyl-2-pyrimidinamine](/img/structure/B5175261.png)
![2-({5-ETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)-1-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHAN-1-ONE](/img/structure/B5175263.png)
![4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}-N-(prop-2-en-1-yl)benzamide](/img/structure/B5175273.png)
![bis{3-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}methanone](/img/structure/B5175289.png)

![methyl {3-[(2-thienylacetyl)amino]phenoxy}acetate](/img/structure/B5175303.png)
![5-[(4-bromophenyl)amino]-1,3-thiazolidine-2,4-dione](/img/structure/B5175305.png)
![4-fluoro-N-[1-(propan-2-yl)piperidin-4-yl]benzamide](/img/structure/B5175315.png)
![N-[2-[(2-hydroxy-3-methoxyphenyl)methyl]-3,4-dihydro-1H-isoquinolin-7-yl]-3-(4-methylphenyl)propanamide](/img/structure/B5175321.png)
![1,4-dichloro-2-[3-(3-methoxyphenoxy)propoxy]benzene](/img/structure/B5175327.png)
![N-[(4,5-dimethyl-1,3-thiazol-2-yl)methyl]-4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5175347.png)
![METHYL 5-(2-ETHOXYPHENYL)-4,6-DIOXO-1H,3AH,4H,5H,6H,6AH-PYRROLO[3,4-C]PYRAZOLE-3-CARBOXYLATE](/img/structure/B5175359.png)

![N-[3-(1H-imidazol-1-yl)propyl]-5-methylfuran-2-carboxamide](/img/structure/B5175370.png)
